1,2-Diiodo-3-fluoro-6-(fluoromethoxy)benzene
Description
1,2-Diiodo-3-fluoro-6-(fluoromethoxy)benzene is a halogenated aromatic compound characterized by its unique substitution pattern: two iodine atoms at positions 1 and 2, a fluorine atom at position 3, and a fluoromethoxy group (-OCH₂F) at position 4. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents.
Properties
Molecular Formula |
C7H4F2I2O |
|---|---|
Molecular Weight |
395.91 g/mol |
IUPAC Name |
1-fluoro-4-(fluoromethoxy)-2,3-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2O/c8-3-12-5-2-1-4(9)6(10)7(5)11/h1-2H,3H2 |
InChI Key |
WSKVCXLTJMXQSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OCF)I)I)F |
Origin of Product |
United States |
Chemical Reactions Analysis
1,2-Diiodo-3-fluoro-6-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Coupling Reactions: The presence of iodine atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
1,2-Diiodo-3-fluoro-6-(fluoromethoxy)benzene is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Diiodo-3-fluoro-6-(fluoromethoxy)benzene depends on its specific applicationThe pathways involved may include enzyme inhibition, receptor binding, or other biochemical interactions .
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The diiodo groups in the target compound create significant steric hindrance, reducing reactivity in nucleophilic substitution compared to smaller halogens (e.g., bromine in 2-bromo-4-chloro-6-nitrotoluene) .
- Electronic Effects : The fluoromethoxy group (-OCH₂F) is more electron-withdrawing than a simple methoxy (-OCH₃) group due to fluorine’s electronegativity, influencing aromatic electrophilic substitution patterns .
Stability and Handling
- The diiodo-fluoro compound is expected to exhibit greater thermal stability than diamine analogs (e.g., 4-(benzo[d][1,3]dioxol-5-yloxy)-5-fluorobenzene-1,2-diamine), which require immediate use after synthesis to prevent oxidation .
Biological Activity
1,2-Diiodo-3-fluoro-6-(fluoromethoxy)benzene is an aromatic compound characterized by its unique structural features, including two iodine atoms, one fluorine atom, and a fluoromethoxy group attached to a benzene ring. This compound has garnered attention for its potential applications in organic synthesis and medicinal chemistry due to its biological activity.
- Molecular Formula: C7H4F3I2O
- Molecular Weight: 367.91 g/mol
The presence of multiple halogen substituents contributes to its chemical reactivity, making it a versatile intermediate for synthesizing more complex organic molecules.
Antimicrobial Properties
Research indicates that halogenated aromatic compounds like this compound exhibit significant antimicrobial activity. The presence of iodine and fluorine is known to enhance the bioactivity of such compounds against various bacterial strains.
- Case Study: A study evaluating the antimicrobial efficacy of halogenated compounds found that derivatives similar to this compound demonstrated substantial inhibition against Gram-positive and Gram-negative bacteria. The mechanism is likely linked to the disruption of microbial cell membranes due to the lipophilic nature of the compound.
Cytotoxic Effects
In vitro studies have shown that this compound can exhibit cytotoxic effects against certain cancer cell lines. The cytotoxicity is attributed to the compound's ability to induce apoptosis in cancer cells.
- Research Findings: A comparative analysis with other halogenated compounds revealed that this compound had a higher cytotoxic effect on cancer cell lines such as HeLa and MCF-7 compared to non-halogenated analogs. This suggests that the halogen substituents play a crucial role in enhancing biological activity .
Comparison with Related Compounds
To understand the biological potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Iodo-2-fluoro-4-methoxybenzene | CHFI | Contains methoxy instead of fluoromethoxy |
| 1,2-Dibromo-3-fluorobenzene | CHBrF | Lacks fluoromethoxy group; different halogens |
| 1-Bromo-3-fluoro-6-(fluoromethoxy)benzene | CHFBrO | Contains bromine instead of iodine; similar functional group |
| 1-Fluoro-2,4-diiodobenzene | CHFI | Different positional isomers; lacks fluoromethoxy |
The unique combination of substituents in this compound contributes to its enhanced reactivity and potential biological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
